molecular formula C23H20N2O5 B1668013 Bentiromide CAS No. 37106-97-1

Bentiromide

Cat. No.: B1668013
CAS No.: 37106-97-1
M. Wt: 404.4 g/mol
InChI Key: SPPTWHFVYKCNNK-FQEVSTJZSA-N
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Description

Mechanism of Action

Target of Action

Bentiromide’s primary target is the serine protease chymotrypsin . Chymotrypsin is an enzyme produced in the pancreas that plays a crucial role in the digestion of proteins .

Mode of Action

This compound is a peptide that is broken down in the pancreas by chymotrypsin . The breakdown of this compound by chymotrypsin results in the release of p-aminobenzoic acid (PABA) . The amount of PABA and its metabolites excreted in the urine following oral administration of this compound is used as a measure of the chymotrypsin-secreting activity of the pancreas .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the enzymatic activity of chymotrypsin in the pancreas . The breakdown of this compound by chymotrypsin and the subsequent release of PABA is a key step in this pathway .

Pharmacokinetics

The pharmacokinetic properties of this compound are primarily related to its metabolism and elimination. This compound is primarily metabolized in the liver, but enzymatic activity capable of hydrolyzing this compound has also been found in the normal small intestine .

Result of Action

The result of this compound’s action is the release of PABA, which is then excreted in the urine . The amount of PABA and its metabolites excreted in the urine is used as a quantitative measure of the chymotrypsin-secreting activity of the pancreas . This provides a non-invasive method for evaluating pancreatic exocrine function and monitoring the adequacy of supplemental pancreatic therapy .

Action Environment

For instance, conditions that affect the pancreas, such as cystic fibrosis, could potentially impact the breakdown of this compound and the subsequent release of PABA . .

Biochemical Analysis

Biochemical Properties

Bentiromide interacts with the pancreatic enzyme chymotrypsin . This enzyme breaks down this compound into para-aminobenzoic acid (PABA) and another byproduct . The amount of PABA and its metabolites excreted in the urine is the quantitative measure of the chymotrypsin-secreting activity of the pancreas .

Cellular Effects

The primary cellular effect of this compound is its role in evaluating the exocrine function of the pancreas . By determining the output of unchanged this compound in the urine following oral administration, it is possible to determine the sufficiency of pancreatic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its breakdown in the pancreas by the enzyme chymotrypsin . This process yields PABA, and the amount of PABA and its metabolites excreted in the urine is taken as a measure of the chymotrypsin-secreting activity of the pancreas .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in the this compound test. The test is used to evaluate pancreatic exocrine function and monitor the adequacy of supplemental pancreatic therapy

Metabolic Pathways

This compound is primarily metabolized in the liver. Enzymatic activity capable of hydrolyzing this compound has also been found in the normal small intestine .

Subcellular Localization

Given that it is broken down by the pancreatic enzyme chymotrypsin, it is likely that this compound is localized in the pancreas where chymotrypsin is produced .

Preparation Methods

Bentiromide can be synthesized through a series of chemical reactions involving the coupling of specific amino acids and aromatic compounds. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

Bentiromide undergoes several types of chemical reactions:

Comparison with Similar Compounds

Bentiromide is unique compared to other diagnostic agents due to its specific use in evaluating pancreatic exocrine function. Similar compounds include:

This compound stands out due to its specific enzymatic breakdown by chymotrypsin, making it a valuable tool in diagnosing pancreatic insufficiency.

Properties

IUPAC Name

4-[[(2S)-2-benzamido-3-(4-hydroxyphenyl)propanoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c26-19-12-6-15(7-13-19)14-20(25-21(27)16-4-2-1-3-5-16)22(28)24-18-10-8-17(9-11-18)23(29)30/h1-13,20,26H,14H2,(H,24,28)(H,25,27)(H,29,30)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPTWHFVYKCNNK-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048377
Record name Bentiromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

4.12e-03 g/L
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bentiromide is a peptide that is broken down in the pancreas by chymotrypsin. By determining the output of unchanged bentiromide in the urine following oral administration, it is possible to determine the sufficiency of pancreatic activity.
Record name Bentiromide
Source DrugBank
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CAS No.

37106-97-1
Record name N-Benzoyl-L-tyrosyl-p-aminobenzoic acid
Source CAS Common Chemistry
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Record name Bentiromide [USAN:INN:BAN:JAN]
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Record name Bentiromide
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Record name Bentiromide
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Record name Bentiromide
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Record name BENTIROMIDE
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Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240-242, 241 °C
Record name Bentiromide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00522
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bentiromide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014663
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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